Acetic acid (3-chloro-2,4-dimethylphenyl) ester, also known as ethyl 3-chloro-2,4-dimethylbenzoate, is an organic compound characterized by its ester functional group derived from acetic acid and a chlorinated aromatic structure. The compound has the molecular formula and a molecular weight of approximately 226.7 g/mol. This compound features a chlorinated aromatic ring, which contributes to its unique chemical properties and potential biological activities.
These reactions are significant for synthetic applications in organic chemistry.
Several methods can be employed to synthesize acetic acid (3-chloro-2,4-dimethylphenyl) ester:
Each method has its advantages and may be chosen based on availability of starting materials and desired yields.
Acetic acid (3-chloro-2,4-dimethylphenyl) ester finds potential applications in several fields:
Acetic acid (3-chloro-2,4-dimethylphenyl) ester shares structural similarities with other chlorinated aromatic esters. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-chloroacetate | Simple chloroalkyl ester used in organic synthesis. | |
| Ethyl 3-chlorobenzoate | Contains a chlorobenzene moiety; used in pharmaceuticals. | |
| Ethyl 4-chlorobenzoate | Similar structure; exhibits different reactivity patterns. | |
| Acetic acid 2-(3,4-dimethylphenyl)ester | Contains similar dimethyl groups; potential for similar applications. |
The uniqueness of acetic acid (3-chloro-2,4-dimethylphenyl) ester lies in its specific chlorination pattern and the presence of two methyl groups on the aromatic ring, which may influence its reactivity and biological properties compared to other similar compounds.